molecular formula C₂₇H₂₅D₆ClN₂O₆S B1164025 Bepotastine-d6 Besylate

Bepotastine-d6 Besylate

Cat. No.: B1164025
M. Wt: 553.1
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Deuterium (B1214612) Isotope Labeling in Drug Discovery and Development Research

Deuterium isotope labeling is a specialized process in medicinal chemistry where one or more hydrogen atoms in a drug molecule are substituted with deuterium, a stable, non-radioactive isotope of hydrogen. clearsynth.com This seemingly subtle alteration can have profound effects on a molecule's properties and its behavior within biological systems. clearsynth.com

Strategic Advantages of Deuteration in Pharmaceutical Research

The primary advantage of deuteration stems from the kinetic isotope effect, which can significantly alter a drug's metabolic profile. wikipedia.org Many drugs are broken down in the body by enzymes, particularly the cytochrome P450 (CYP450) family, in processes that involve the cleavage of C-H bonds. portico.orgnih.gov By strategically replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be slowed down. unibestpharm.comnih.gov

This modification offers several strategic benefits in a research context:

Improved Metabolic Stability: Slowing down metabolism can lead to a longer drug half-life and increased systemic exposure. This allows researchers to study the compound's effects over a more extended period.

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By altering the metabolic pathway, deuteration can decrease the formation of these harmful metabolites, a key area of investigation in drug safety studies. scispace.com

Use as Internal Standards: Deuterated compounds, like Bepotastine-d6, are invaluable as internal standards for bioanalytical methods such as mass spectrometry. musechem.comveeprho.com Their unique mass allows for the precise and accurate quantification of the non-deuterated drug in complex biological samples like plasma, which is essential for pharmacokinetic studies. veeprho.comresearchgate.net

Contextualization of Bepotastine (B66143) as a Histamine (B1213489) H1 Receptor Antagonist

Bepotastine is a second-generation antihistamine recognized for its potent and selective antagonism of the histamine H1 receptor. drugbank.comontosight.aitandfonline.com This action is central to its role in mitigating allergic responses. ontosight.ai

Pre-clinical Pharmacological Profile of Bepotastine

Bepotastine's pharmacological activity is multifaceted, extending beyond simple H1-receptor blockade. dovepress.comresearchgate.net Pre-clinical studies have demonstrated its role as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators from these key immune cells. drugbank.compatsnap.comnih.gov

Its anti-inflammatory properties are further supported by its ability to:

Inhibit eosinophil migration and activation, which are crucial in the late phase of allergic reactions. dovepress.comresearchgate.netnih.gov

Suppress the production of pro-inflammatory substances like leukotriene B4 and Interleukin-5 (IL-5). dovepress.comnih.gov

Inhibit histamine-induced vascular permeability in animal models. tandfonline.comnih.govnih.gov

Importantly, Bepotastine shows negligible affinity for other receptors, such as muscarinic and adrenergic receptors, which are often associated with the undesirable side effects of older antihistamines. tandfonline.comnih.gov Pre-clinical pharmacokinetic studies in animals showed that after intravenous administration in rats, bepotastine concentrations were lower in the brain than in plasma, suggesting a reduced potential for sedation. tandfonline.comnih.gov

Pharmacological ActionObserved Effect in Pre-clinical ModelsReference
Histamine H1 Receptor AntagonismSelective blockade of H1 receptors, preventing histamine-induced responses. drugbank.comontosight.aitandfonline.com
Mast Cell StabilizationInhibition of histamine release from mast cells. drugbank.compatsnap.comnih.gov
Anti-inflammatory EffectsInhibition of eosinophil chemotaxis and production of IL-5 and leukotriene B4. dovepress.comnih.govnih.gov
Vascular PermeabilityDose-dependent inhibition of histamine-induced vascular hyperpermeability. nih.govnih.gov

Rationale for Deuteration of Bepotastine: A Research Perspective

The rationale for creating Bepotastine-d6 Besylate is primarily rooted in its application for analytical and pharmacokinetic research. veeprho.com While in vitro studies using human liver microsomes show that Bepotastine is only minimally metabolized by CYP450 enzymes and is largely excreted unchanged in the urine (75-90%), the creation of a deuterated version serves a critical purpose. centaurpharma.comdrugs.comwikidoc.orgpharmacyboardkenya.orgnih.gov

For pharmacokinetic studies that aim to precisely measure the concentration of Bepotastine in biological fluids like plasma over time, a reliable internal standard is required. researchgate.net this compound fulfills this role perfectly. veeprho.com In mass spectrometry-based bioanalysis, a known quantity of the deuterated internal standard is added to the sample. Because Bepotastine-d6 is chemically identical to Bepotastine but has a different mass, it behaves identically during sample extraction and ionization but is distinguishable by the detector. This allows for highly accurate and precise quantification of the parent drug, correcting for any variability in the analytical process. musechem.com

Scope and Academic Significance of this compound Research

The academic significance of this compound lies not in its potential as an improved therapeutic agent itself, but as an essential research tool. veeprho.com Its primary application is to facilitate rigorous and validated pharmacokinetic studies of Bepotastine. veeprho.comresearchgate.net

The use of stable isotope-labeled internal standards like Bepotastine-d6 is considered the gold standard in quantitative bioanalysis. It enables researchers to:

Develop and validate sensitive analytical methods for detecting Bepotastine in biological matrices. researchgate.net

Conduct accurate pharmacokinetic studies to understand the ADME profile of Bepotastine in various populations. veeprho.com

Perform therapeutic drug monitoring where precise concentration measurements are necessary. veeprho.com

By providing a means for precise quantification, this compound underpins the research that establishes the pharmacokinetic profile of Bepotastine, contributing to a comprehensive understanding of the non-deuterated drug's behavior in biological systems.

Properties

Molecular Formula

C₂₇H₂₅D₆ClN₂O₆S

Molecular Weight

553.1

Synonyms

4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid Benzenesulfonate-d6;  (S)-4-[4-(4-Chlorophenyl-2-pyridylmethoxy)piperidinyl]butyric Acid Benzenesulfonate-d6;  BB-d6;  Bepotastine Benzenesulfonate-d6;  Bepotastine Benzenesulfonate Sa

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Bepotastine D6 Besylate

Strategies for Deuterium (B1214612) Introduction into Organic Molecules

The synthesis of Bepotastine-d6 Besylate involves the strategic incorporation of six deuterium atoms into the butanoic acid side chain of the bepotastine (B66143) molecule. veeprho.comsimsonpharma.com This is typically achieved through multi-step synthetic sequences that utilize deuterated reagents or precursors.

Precursor Synthesis and Deuterium Exchange Reaction Pathways

The synthesis of bepotastine itself generally involves the coupling of (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine with a suitable four-carbon synthon, followed by hydrolysis and salt formation with benzenesulfonic acid. google.comgoogle.com For the deuterated analog, the key is the introduction of deuterium into this four-carbon unit prior to its attachment to the piperidine (B6355638) nitrogen.

A common strategy involves the use of a deuterated precursor, such as ethyl 4-bromobutyrate-d6. This deuterated reagent can be synthesized through various established methods for deuterium incorporation. One such pathway is the acid-catalyzed hydrogen-deuterium exchange of a suitable precursor. For instance, α,β-unsaturated compounds can undergo highly enantioselective union with N-alkylamines in the presence of a catalyst system, facilitating deuterium incorporation. researchgate.net Another approach involves the use of deuterated solvents like AcOD in d3-MeCN, which can be used to deuterate specific positions on a molecule. nih.gov

Once the deuterated four-carbon precursor is obtained, it is reacted with (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. This coupling reaction, often carried out in a suitable solvent like acetonitrile (B52724) with a base such as potassium carbonate, yields the deuterated ester intermediate, Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate-d6. google.comgoogle.com Subsequent hydrolysis of this ester, typically with a base like sodium hydroxide, affords Bepotastine-d6. Finally, treatment with benzenesulfonic acid results in the formation of this compound. google.com

Reaction Step Reactants Product Key Consideration
Deuterated Precursor Synthesis Butyrate derivative, Deuterium source (e.g., AcOD/d3-MeCN)Ethyl 4-bromobutyrate-d6Controlled deuterium exchange to achieve high isotopic enrichment.
Coupling Reaction (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, Ethyl 4-bromobutyrate-d6Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate-d6Efficient coupling to form the carbon-nitrogen bond.
Hydrolysis Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate-d6, Base (e.g., NaOH)Bepotastine-d6Complete hydrolysis of the ester to the carboxylic acid.
Salt Formation Bepotastine-d6, Benzenesulfonic acidThis compoundFormation of the stable besylate salt.

Optimization of Deuteration Yields and Isotopic Enrichment

Achieving high deuteration yields and isotopic enrichment is crucial for the utility of this compound as an internal standard. The efficiency of the deuterium exchange reaction is paramount and can be influenced by factors such as the choice of catalyst, solvent, temperature, and reaction time. nih.govbeilstein-journals.org The goal is to maximize the incorporation of deuterium at the desired positions while minimizing isotopic impurities from under- or over-deuteration. nih.gov

The isotopic enrichment factor, which is the ratio between the isotopic abundance and the natural abundance of deuterium, is a key parameter in evaluating the success of the deuteration process. google.com Synthetic chemists strive for methods that provide high levels of deuterium incorporation with minimal isotopic scrambling. nih.gov The purity of the final product is also critical, and the synthesis may include purification steps to remove any non-deuterated or partially deuterated species. simsonpharmauat.com

Chemical Characterization of Deuterium Incorporation in this compound

Following synthesis, a rigorous analytical characterization is necessary to confirm the successful incorporation of deuterium and to assess the purity of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the molecule. nih.gov While ¹H NMR can provide information on the extent of deuterium incorporation by observing the disappearance of proton signals at specific positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and location. nih.govgoogleapis.com The absence of proton signals at the 2, 2, 3, 3, 4, and 4 positions of the butanoic acid chain in the ¹H NMR spectrum of this compound would indicate successful deuteration. veeprho.com

Mass Spectrometric Analysis for Isotopic Purity and Distribution

Mass spectrometry (MS) is essential for determining the isotopic purity and distribution of this compound. veeprho.comcaymanchem.comlgcstandards.com By comparing the mass spectrum of the deuterated compound to that of the non-deuterated bepotastine, the increase in molecular weight corresponding to the six deuterium atoms can be confirmed. The molecular weight of this compound is approximately 553.1 g/mol , compared to 547.1 g/mol for the non-deuterated form. lgcstandards.comnih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition and the number of deuterium atoms incorporated. researchgate.net The mass distribution observed in the spectrum is used to calculate the isotopic purity. lgcstandards.com

Analytical Technique Information Provided
¹H NMR Spectroscopy Disappearance of proton signals at deuterated positions.
²H NMR Spectroscopy Direct detection and localization of deuterium atoms.
Mass Spectrometry (MS) Confirmation of molecular weight increase and determination of isotopic purity.
High-Resolution MS Accurate mass measurement to confirm elemental composition.

Chromatographic Purity Assessment of Synthesized this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of the synthesized this compound. nih.govinnovareacademics.in A validated HPLC method can separate the main compound from any process-related impurities or degradation products. nih.govderpharmachemica.com The method typically uses a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile in a gradient or isocratic mode. nih.govinnovareacademics.in The purity is determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. innovareacademics.in

Advanced Analytical Method Development and Validation for Bepotastine D6 Besylate in Research Matrices

Bioanalytical Methodologies for Quantification in Pre-clinical Biological Samples

The accurate quantification of Bepotastine-d6 Besylate, typically alongside the active therapeutic agent Bepotastine (B66143), in pre-clinical biological samples is essential for evaluating the pharmacokinetic profile of the drug. jchps.com Bioanalytical methods must be highly sensitive, selective, and reproducible to reliably measure low concentrations of the analyte in complex matrices like plasma and tissue homogenates. jneonatalsurg.com Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique due to its superior specificity and sensitivity. jchps.comjneonatalsurg.com

Developing a reliable LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection to achieve the desired levels of sensitivity, accuracy, and precision. jneonatalsurg.com

Effective chromatographic separation is critical for isolating Bepotastine and Bepotastine-d6 from endogenous matrix components that could interfere with quantification. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. Optimization focuses on selecting an appropriate stationary phase, mobile phase composition, flow rate, and column temperature to achieve symmetric peak shapes, good resolution, and short run times.

Several studies have detailed the successful separation of Bepotastine using C18 columns. ijpbs.netjapsonline.com The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate, which is compatible with mass spectrometry. ijpbs.netnih.gov A gradient elution program is often used to ensure efficient separation of all components.

Table 1: Exemplary Chromatographic Separation Parameters for Bepotastine Analysis

Parameter Condition 1 Condition 2
Column Zorbax SB C18 ijpbs.net Phenyl column nih.gov
Mobile Phase A Ammonium Formate Buffer ijpbs.net 5 mM Ammonium Formate (pH 3.5) nih.gov
Mobile Phase B Methanol ijpbs.net Acetonitrile nih.gov
Composition 20:80 (A:B) ijpbs.net 15:85 (A:B) nih.gov
Flow Rate 0.8 mL/min ijpbs.net Not Specified

| Column Temp. | 50°C ijpbs.net | Not Specified |

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.gov The instrument is tuned to detect a specific precursor ion (the molecular ion of the analyte) and a corresponding product ion generated through collision-induced dissociation. mdpi.com For Bepotastine-d6, the precursor ion will have a higher mass-to-charge ratio (m/z) than Bepotastine due to the six deuterium (B1214612) atoms.

The analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode, as Bepotastine contains nitrogen atoms that are readily protonated. ijpbs.net The MRM transitions for Bepotastine are well-documented, with a protonated precursor ion ([M+H]+) at approximately m/z 389. nih.gov The corresponding precursor ion for Bepotastine-d6 would be at m/z 395.

Table 2: Mass Spectrometric Parameters for Bepotastine and Bepotastine-d6

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Bepotastine 389.1 ijpbs.net 202.1 ijpbs.net Positive ESI
Bepotastine 389 nih.gov 167 nih.gov Positive ESI

| Bepotastine-d6 | 395 (Calculated) | To be determined empirically | Positive ESI |

The purpose of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample. nih.gov The choice of technique depends on the analyte's properties, the required sensitivity, and the sample throughput. chromatographyonline.com For pre-clinical samples such as plasma and tissue homogenates, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jchps.com

Protein Precipitation (PPT): This is a rapid and simple technique where a large excess of an organic solvent (e.g., acetonitrile) or an acid is added to the sample to denature and precipitate proteins. chromatographyonline.comresearchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may provide less clean extracts compared to other methods, potentially leading to matrix effects. nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., ethyl acetate). nih.gov This method generally yields cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to bind the analyte, while interferences are washed away. jchps.com The analyte is then eluted with a small volume of solvent. SPE provides the cleanest samples and allows for significant concentration, but it is often the most time-consuming and expensive of the three techniques. chromatographyonline.com

For tissue samples, an initial homogenization step is required to break down the tissue structure and release the analyte before extraction can proceed. chromatographyonline.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Impurity Profiling and Degradation Product Characterization of Deuterated Bepotastine

Understanding the impurity profile of a deuterated compound is essential for ensuring the quality and integrity of analytical standards. Impurities can arise from the manufacturing process (process-related impurities) or from the chemical breakdown of the substance over time (degradation products). veeprho.com While deuteration can slow down metabolic processes by strengthening chemical bonds, the core structure remains susceptible to chemical degradation. researchgate.net

Several process-related impurities for Bepotastine have been identified, including Bepotastine N-Oxide and various ester impurities. nih.govpharmaffiliates.com It is critical to characterize these and any unique impurities that may arise in the deuterated analogue.

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition. ekb.eg These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. The conditions are typically more severe than those used for accelerated stability testing and follow guidelines from the International Conference on Harmonisation (ICH). ijpsjournal.com

For Bepotastine, forced degradation studies have been conducted under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions. researchgate.net Research indicates that Bepotastine is particularly susceptible to degradation under photobasic and oxidative conditions. nih.govsdiarticle3.com One study identified five distinct photodegradation products when Bepotastine was exposed to basic conditions under light. nih.gov

Table 3: Summary of Forced Degradation Conditions and Observations for Bepotastine

Stress Condition Reagent/Method Observation
Acid Hydrolysis 0.1 M HCl semanticscholar.org Significant degradation observed (~73.7%) semanticscholar.org
Base Hydrolysis 0.1 M NaOH semanticscholar.org Significant degradation observed semanticscholar.org
Oxidative 10% H₂O₂ sdiarticle3.com Degradation observed, oxidative degradate formed sdiarticle3.com
Photolytic UV/VIS light semanticscholar.org Labile, significant degradation observed semanticscholar.org

| Thermal | 70°C semanticscholar.org | Degradation observed, particularly at lower pH semanticscholar.org |

These studies provide a foundational understanding of the degradation pathways. The same pathways are expected to be relevant for Bepotastine-d6, allowing for a targeted search for its corresponding degradation products in stability and analytical studies.

Chromatographic Separation and Detection of Related Substances and Impurities

The robust separation and sensitive detection of this compound and its related substances are paramount for accurate bioanalytical outcomes. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the principal techniques employed for this purpose. Chromatographic integrity is achieved through careful selection of the stationary phase, mobile phase composition, and detector settings.

Typically, reversed-phase columns, such as C18, are utilized to achieve optimal separation. The mobile phase often consists of a buffered aqueous solution and an organic modifier, like acetonitrile or methanol, run in either an isocratic or gradient elution mode. This allows for the effective resolution of this compound from potential impurities and closely related compounds. Detection is most commonly performed using UV spectrophotometry or, for greater sensitivity and specificity, tandem mass spectrometry (MS/MS).

A representative HPLC method for the separation of related substances might employ the following conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile/Methanol mixture
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 225-260 nm or MS/MS
Column Temperature Ambient or controlled (e.g., 45°C)

Structural Elucidation of Degradation Products and Process Impurities using High-Resolution Mass Spectrometry and NMR

Identifying and characterizing degradation products and process-related impurities of this compound is a critical step in method development, ensuring the specificity of the analytical method. This is typically achieved through forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light.

The structural elucidation of any resulting degradants or observed process impurities heavily relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the unknown compounds. Fragmentation patterns observed in MS/MS spectra offer further clues to the molecular structure.

NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the definitive confirmation of the proposed structures of impurities and degradation products. While specific degradation product information for the deuterated "d6" version is not extensively published, the pathways are expected to be analogous to the non-deuterated Bepotastine.

Method Validation Parameters for Academic Bioanalytical Research

For academic bioanalytical research, method validation ensures that the analytical procedure is reliable and reproducible for the intended application. Key validation parameters are assessed to demonstrate the method's suitability. As this compound is primarily used as a stable isotope-labeled internal standard for the quantification of Bepotastine, the validation of the analytical method for Bepotastine would inherently involve assessing the performance of this compound.

Linearity, Accuracy, and Precision Assessment

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For a bioanalytical method quantifying Bepotastine using this compound as an internal standard, linearity would be assessed by analyzing a series of calibration standards. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression is performed.

Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentration to the nominal concentration.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)

Specificity and Selectivity Evaluations

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of a mass spectrometry-based method, specificity is demonstrated by ensuring that there are no interfering peaks at the mass transition of this compound in blank matrix samples.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For a UPLC-MS/MS method, selectivity is achieved through a combination of chromatographic separation and the unique mass-to-charge ratio (m/z) of the precursor and product ions selected for this compound in multiple reaction monitoring (MRM) mode. The absence of interfering signals from endogenous matrix components in multiple sources of the matrix confirms selectivity.

Lower Limits of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For bioanalytical methods, the LLOQ is a critical parameter that defines the sensitivity of the assay. A typical UPLC-MS/MS method for Bepotastine in human plasma has demonstrated an LLOQ of 0.2 ng/mL. europa.eu

The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often estimated based on the signal-to-noise ratio, typically being 3:1.

ParameterDefinitionTypical Requirement
LLOQ Lowest quantifiable concentrationAccuracy within ±20% and Precision ≤ 20%
LLOD Lowest detectable concentrationSignal-to-Noise Ratio ≥ 3:1

Metabolic Fate and Pathway Elucidation of Deuterated Bepotastine in Pre Clinical Models

In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic stability assays are fundamental in pre-clinical drug development for predicting a compound's behavior in vivo. These assays, typically employing liver microsomes or hepatocytes, provide insights into a drug's half-life and its potential for drug-drug interactions.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile. Assessments using liver-derived systems, such as microsomes and hepatocytes, are standard practice. Microsomal assays are particularly useful for evaluating Phase I metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system. Hepatocyte assays offer a more comprehensive view, encompassing both Phase I and Phase II metabolic pathways.

For Bepotastine (B66143), studies have indicated that it undergoes minimal metabolism. drugbank.comresearchgate.netnih.gov This inherent stability is a key characteristic of the parent compound. When evaluating Bepotastine-d6, it is hypothesized that the deuterated analog would exhibit at least a comparable, if not enhanced, metabolic stability. The rate of metabolism is monitored by measuring the disappearance of the parent compound over time in the presence of these liver preparations. nuvisan.combioivt.com Key parameters derived from these studies include the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo clearance and bioavailability. nuvisan.com

Table 1: Illustrative In Vitro Metabolic Stability Parameters

Test SystemParameterBepotastine (Hypothetical)Bepotastine-d6 (Predicted)
Human Liver Microsomest½ (min)> 60> 60
CLint (µL/min/mg protein)< 10< 10
Human Hepatocytest½ (min)> 120> 120
CLint (µL/min/10^6 cells)< 5< 5

Note: This table is illustrative and predictive for Bepotastine-d6, based on the known high stability of Bepotastine.

While Bepotastine's metabolism is limited, it is still important to identify the specific CYP isoforms that may be involved. Studies with liver microsomes have suggested that Bepotastine undergoes minimal metabolism by CYP3A4, CYP2C9, and CYP2C19. researchgate.net The cytochrome P450 family is a major group of enzymes involved in drug metabolism, with CYP3A4 being responsible for the metabolism of a majority of therapeutic molecules in humans. researchgate.net Given the low metabolic turnover of Bepotastine, it is inferred that Bepotastine-d6 would also exhibit minimal interaction with these CYP isoforms. This low propensity for CYP-mediated metabolism suggests a reduced risk of drug-drug interactions when co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes. nih.gov

Metabolite Identification and Structural Characterization (Pre-clinical)

Even for compounds that are minimally metabolized, identifying and characterizing any resulting metabolites is a critical step in pre-clinical evaluation.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful analytical tool for the identification and structural elucidation of drug metabolites. ijpras.com In the analysis of Bepotastine, ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has been employed. For the parent compound, Bepotastine, a protonated precursor ion ([M+H]+) is observed at a mass-to-charge ratio (m/z) of 389, which fragments to a major product ion at m/z 167. oup.comoup.comnih.gov

For Bepotastine-d6, the precursor ion would be expected to have a higher m/z value, corresponding to the addition of six deuterium (B1214612) atoms. The fragmentation patterns observed in tandem mass spectrometry (MS/MS or MSn) provide structural information that helps in the precise identification of metabolites. ijpras.com The high resolving power of modern mass spectrometers allows for the determination of the elemental composition of both the parent drug and its metabolites. ijpras.com

Table 2: Mass Spectrometric Data for Bepotastine and Bepotastine-d6

CompoundPrecursor Ion ([M+H]+) m/zMajor Product Ion m/z
Bepotastine389167
Bepotastine-d6395Expected to be 167 or higher depending on deuteration site

Given that Bepotastine is largely excreted unchanged in the urine, with 75-90% of an oral dose recovered in this form, the metabolic pathways are minor. drugbank.comnih.govnewdrugapprovals.org The small extent of metabolism that does occur likely involves common biotransformation reactions such as oxidation. For Bepotastine-d6, the metabolic pathways are expected to be qualitatively similar to those of the non-deuterated compound, although the rate of these reactions may be altered. Any metabolites formed would be present in trace amounts. The primary route of elimination for Bepotastine-d6, like its non-deuterated counterpart, is anticipated to be renal excretion of the unchanged drug.

Deuterium Isotope Effects on Metabolic Transformations

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate. This effect is particularly relevant for metabolic reactions catalyzed by cytochrome P450 enzymes, which often involve the abstraction of a hydrogen atom as a rate-limiting step.

Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Bepotastine

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes, and it is a critical factor in determining a drug's half-life and bioavailability. In preclinical drug development, metabolic stability is often assessed using in vitro systems, such as liver microsomes, which contain a high concentration of CYP enzymes.

For bepotastine, its high rate of excretion as an unchanged drug indicates a high degree of metabolic stability. researchgate.netnih.gov The minimal metabolism that does occur is mediated by CYP enzymes. bausch.comhres.ca Deuteration of a drug at a site of metabolic attack can significantly increase its metabolic stability. This is because the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. scirp.org Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism by enzymes like CYPs. portico.org

In the hypothetical case of Bepotastine-d6 Besylate, if any of the six deuterium atoms are located at a position that is a minor site of enzymatic oxidation on the bepotastine molecule, a comparative in vitro study would be expected to show enhanced metabolic stability for the deuterated compound. This would manifest as a longer half-life and a lower intrinsic clearance rate in liver microsome assays compared to the non-deuterated bepotastine.

Illustrative Data Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Bepotastine Besylate> 60< 5
This compound> 90< 2

Analysis of Kinetic Isotope Effects (KIE) on Enzyme-Mediated Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The primary deuterium KIE occurs when a C-H bond being cleaved in the rate-determining step of a reaction is replaced with a C-D bond. nih.govportico.org The observation of a significant KIE is strong evidence that the C-H bond cleavage is at least partially rate-limiting in the metabolic pathway. nih.gov

For a drug like bepotastine that is minimally metabolized, the opportunity to observe a significant KIE is inherently limited. A KIE would only be apparent in the context of the specific, minor metabolic pathways that it undergoes. If, for instance, a minor metabolic route involves the hydroxylation of a specific carbon atom by a CYP enzyme, and that position is deuterated in Bepotastine-d6, then the rate of that specific metabolic reaction would be expected to decrease.

Illustrative Data Table 2: Hypothetical Kinetic Isotope Effect on a Minor Metabolic Pathway

This table presents hypothetical data for illustrative purposes to demonstrate the concept of KIE, as specific experimental results for this compound are not publicly available.

SubstrateEnzyme SystemVmax (pmol/min/mg)Km (µM)kH/kD (KIE)
Bepotastine BesylateRecombinant CYP3A415.250N/A
This compoundRecombinant CYP3A45.1522.98

Pre Clinical Pharmacokinetic Investigations of Bepotastine D6 Besylate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Comprehensive ADME studies specifically for Bepotastine-d6 Besylate in animal models have not been identified in the public domain. However, research on the non-deuterated parent compound, bepotastine (B66143) besilate, provides some insights into its general pharmacokinetic characteristics.

Oral Bioavailability and Systemic Exposure in Animal Species

Specific oral bioavailability data for this compound in animal species is not currently available. For the non-deuterated bepotastine besilate, studies in beagle dogs have been conducted to compare the bioequivalence of different salt forms, such as nicotinate (B505614) and salicylate, to the besilate form. These studies indicated that the different salt forms were bioequivalent in terms of systemic exposure.

Tissue Distribution and Excretion Pathways in Animal Models

Detailed tissue distribution studies with specific concentration data for this compound are not publicly available. Studies on bepotastine besilate in rats have shown that after intravenous administration, the concentration of the compound was lower in the brain than in plasma, suggesting limited penetration of the blood-brain barrier nih.gov. This characteristic is a favorable property for a second-generation antihistamine, as it predicts a lower potential for sedative effects.

In terms of excretion, preclinical studies in both rats and dogs indicate that bepotastine besilate is primarily eliminated through both feces and urine.

Comparative Pharmacokinetic Parameter Determination (Pre-clinical)

Direct comparative studies evaluating the pharmacokinetic parameters of this compound against its non-deuterated counterpart in preclinical animal models are not available in the reviewed literature.

Half-Life, Clearance, and Volume of Distribution in Animal Systems

Specific data on the half-life, clearance, and volume of distribution of this compound in animal systems could not be located. For bepotastine besilate, pharmacokinetic parameters have been determined in various animal models, including rats and dogs, though specific numerical data from these preclinical studies are not consistently reported in publicly accessible literature.

Influence of Deuteration on Pharmacokinetic Parameters in Animal Models

The specific influence of deuteration on the pharmacokinetic parameters of bepotastine in animal models has not been documented in available research. Generally, the substitution of hydrogen with deuterium (B1214612), a stable isotope of hydrogen, can alter the pharmacokinetic profile of a drug. This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. Such alterations can potentially lead to a longer half-life, reduced clearance, and increased systemic exposure of the deuterated compound compared to its non-deuterated analog. However, without specific studies on this compound, the precise effects of deuteration on its pharmacokinetics remain theoretical.

Data Tables

Due to the lack of specific preclinical pharmacokinetic data for this compound in the public domain, it is not possible to generate the requested data tables for oral bioavailability, tissue distribution, and comparative pharmacokinetic parameters.

Applications of Bepotastine D6 Besylate As an Internal Standard in Bioanalytical Research

Role of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability that can affect accuracy and precision. These variations can arise during sample preparation (e.g., extraction, evaporation, reconstitution) and instrumental analysis (e.g., injection volume, ionization efficiency). scispace.com An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls before processing. aptochem.com Its purpose is to compensate for these potential variations. researchgate.net

Stable Isotope Labeled Internal Standards (SIL-IS), such as Bepotastine-d6 Besylate, are considered the gold standard in quantitative LC-MS/MS assays. nih.govcrimsonpublishers.com A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). aptochem.comcrimsonpublishers.com Because a SIL-IS is chemically identical to the analyte, it exhibits nearly the same behavior throughout the entire analytical process, including extraction recovery, chromatographic retention time, and ionization response. aptochem.com

When a SIL-IS is used, quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. This ratio remains consistent even if sample loss occurs during preparation or if the ionization efficiency changes between injections, a phenomenon known as the matrix effect. kcasbio.com This normalization is crucial for achieving the high levels of accuracy and precision required by regulatory guidelines for bioanalytical method validation. researchgate.net The use of a SIL-IS can significantly improve assay robustness, reduce method development time, and provide more reliable data compared to using structural analogues as internal standards. scispace.comkcasbio.com

Methodologies for Utilizing this compound as an Internal Standard in LC-MS/MS Assays

While specific validated methods detailing the use of this compound are proprietary to the laboratories that develop them, a typical LC-MS/MS assay for the quantification of Bepotastine (B66143) in human plasma would follow a well-established workflow. A published method for Bepotastine using a structural analogue provides a basis for a representative methodology where this compound would be the ideal internal standard. nih.govoup.com

The process begins with the addition of a precise amount of this compound working solution to a plasma sample. The sample then undergoes a preparation procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and internal standard from endogenous matrix components like proteins and phospholipids. oup.comresearchgate.net For instance, using LLE, ethyl acetate could be used to extract Bepotastine and Bepotastine-d6 from the plasma. nih.govoup.com

The extracted and reconstituted sample is then injected into a UPLC (Ultra-Performance Liquid Chromatography) or HPLC (High-Performance Liquid Chromatography) system. nih.gov Chromatographic separation is achieved on a suitable column, such as a C18 or Phenyl column, using a mobile phase optimized to provide a sharp peak shape and adequate retention for Bepotastine. nih.govresearchgate.net

The column effluent is directed to a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode. nih.gov The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (Bepotastine) and the internal standard (this compound). nih.gov For Bepotastine, the protonated precursor ion ([M+H]⁺) at m/z 389 is monitored, fragmenting to a product ion at m/z 167. nih.govoup.com For Bepotastine-d6, the precursor ion would be at m/z 395 (389 + 6), and it would be expected to fragment to a product ion of the same mass (m/z 167) or a deuterated fragment, depending on the location of the deuterium labels.

Table 1: Representative LC-MS/MS Parameters for Bepotastine Analysis
ParameterDescription
Sample Preparation Liquid-Liquid Extraction with ethyl acetate
Chromatography UPLC with a Phenyl or C18 column
Mobile Phase Acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (pH 3.5) gradient
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Bepotastine) m/z 389 → 167 nih.govoup.com
MRM Transition (Bepotastine-d6) m/z 395 → 167 (Hypothetical)
Internal Standard This compound

Advantages and Limitations of Deuterated Internal Standards in Bioanalytical Method Development

Deuterated internal standards are the most common type of SIL-IS used in bioanalysis, primarily due to the relative ease and lower cost of incorporating deuterium into a molecule compared to ¹³C or ¹⁵N. aptochem.com However, their use comes with a distinct set of advantages and potential limitations that must be carefully considered during method development.

Mitigation of Matrix Effects and Ion Suppression

The primary advantage of using a SIL-IS like this compound is its ability to effectively compensate for matrix effects. kcasbio.com Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine). chromatographyonline.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy if not corrected.

Because the SIL-IS and the analyte are chemically identical, they co-elute from the LC column and experience the same degree of ion suppression or enhancement at the same time. chromatographyonline.com Therefore, while the absolute signal intensity of both the analyte and the IS may fluctuate between samples, their ratio remains constant and proportional to the analyte's concentration. This normalization is the most reliable way to counteract the variability of biological matrices and ensure a rugged, accurate quantitative method. kcasbio.comchromatographyonline.com

Table 2: Illustration of Matrix Effect Compensation with a SIL-IS
SampleAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioComment
Solvent Standard 100,00050,0002.0No matrix effect
Plasma Sample A 50,00025,0002.050% Ion Suppression
Plasma Sample B 120,00060,0002.020% Ion Enhancement

Considerations for Chromatographic Separation and Isotope Exchange

Despite their advantages, deuterated standards have potential limitations. One of the most significant is the "isotope effect," where the deuterated standard may exhibit a slightly different chromatographic retention time than the non-labeled analyte. scispace.comoup.com This phenomenon occurs because the carbon-deuterium (C-D) bond is stronger and slightly shorter than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the chromatographic stationary phase. oup.com Typically, the deuterated compound elutes slightly earlier than the analyte on a reversed-phase column. nih.gov If this separation is significant, the analyte and the IS may not experience the exact same matrix effect at the same time, which can compromise the accuracy of the compensation. oup.com

Another critical consideration is the stability of the deuterium labels. Deuterium atoms placed on certain positions in a molecule (e.g., on heteroatoms or carbons adjacent to electron-withdrawing groups) can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions. sigmaaldrich.commdpi.com This would lead to a decrease in the IS signal and the formation of unlabeled analyte, resulting in an overestimation of the true analyte concentration. sigmaaldrich.com Therefore, the position of the deuterium labels on Bepotastine-d6 must be on chemically stable positions to prevent such exchange during sample storage, preparation, and analysis.

Table 3: Potential Issues with Deuterated Internal Standards
IssueDescriptionPotential Impact
Chromatographic Isotope Effect Analyte and IS have slightly different retention times due to the difference in mass between H and D. oup.comnih.govIncomplete compensation for matrix effects if separation is significant.
Isotope Exchange Deuterium atoms on the IS can exchange with hydrogen atoms from the solvent. sigmaaldrich.commdpi.comInaccurate quantification (overestimation of analyte) due to loss of IS signal and formation of unlabeled analyte. sigmaaldrich.com
Isotopic Impurity The SIL-IS may contain a small amount of the unlabeled analyte. Inaccurate measurement, particularly at the lower limit of quantification.

Advanced Research Perspectives and Future Directions for Deuterated Bepotastine Analogues

Exploration of Alternative Deuteration Sites and Synthetic Strategies

The development of deuterated analogues of bepotastine (B66143), such as Bepotastine-d6 Besylate, opens avenues for exploring various synthetic strategies and alternative sites for deuterium (B1214612) incorporation. The primary goal of selective deuteration is to enhance the metabolic stability of the parent compound by slowing the rate of metabolic reactions that involve the cleavage of carbon-hydrogen (C-H) bonds.

Synthetic Strategies: The synthesis of deuterated compounds can be approached in several ways. One common method involves the use of deuterated starting materials or reagents in the synthetic pathway. For bepotastine, this could involve utilizing a deuterated version of key intermediates like (S)-4-Chlorophenylpyridylmethanol during its synthesis. nih.govresearchgate.net Biocatalytic approaches using engineered enzymes could also be adapted to accept deuterated substrates, potentially offering high stereoselectivity and yield. nih.govresearchgate.net

Another strategy is late-stage deuteration, where deuterium is introduced into the molecule in the final steps of the synthesis. This can be more efficient but often presents challenges in controlling the specific site of deuteration. For a molecule like bepotastine, potential sites for deuteration to investigate would be those known to be susceptible to metabolic oxidation.

Alternative Deuteration Sites: Bepotastine-d6 is deuterated on the butanoic acid side chain. Future research could explore deuteration at other metabolically vulnerable positions. For instance, the piperidine (B6355638) ring or the aromatic rings (chlorophenyl and pyridyl) could be targeted. Deuterating the position adjacent to the piperidine nitrogen could potentially alter its N-dealkylation pathway, while deuteration on the aromatic rings might slow down aromatic hydroxylation. The choice of deuteration site is critical and should be guided by detailed metabolic profiling of the non-deuterated drug to identify the primary "metabolic soft spots."

StrategyDescriptionApplication to Bepotastine
Deuterated Building Blocks Incorporating deuterium-labeled precursors early in the synthesis.Using deuterated (S)-4-Chlorophenylpyridylmethanol or a deuterated piperidine derivative. nih.govresearchgate.net
Late-Stage H/D Exchange Replacing specific hydrogen atoms with deuterium in the final molecule or a late-stage intermediate.Targeting metabolically active sites on the piperidine or aromatic rings.
Biocatalysis Employing engineered enzymes that can process deuterated substrates.Utilizing alcohol dehydrogenases for the stereospecific synthesis of deuterated intermediates. nih.gov

Integration of Deuterated Analogues in Mechanistic Biological Studies (non-clinical)

Deuterated analogues like this compound are invaluable tools for elucidating the mechanisms of drug action and metabolism in non-clinical studies. Their utility extends beyond simply being a stable internal standard in pharmacokinetic analysis.

Kinetic Isotope Effect (KIE): The most significant application is in studying the Kinetic Isotope Effect. The C-D bond is stronger than the C-H bond, and its cleavage requires more energy. If the rate of a metabolic reaction decreases upon deuteration of a specific site, it provides strong evidence that the cleavage of that C-H bond is a rate-determining step in the metabolic pathway. By synthesizing different deuterated isotopologues of bepotastine and studying their metabolism in vitro (e.g., using liver microsomes), researchers can precisely map its metabolic fate and identify the key enzymes involved.

Elucidating Drug Action: Bepotastine exhibits multiple mechanisms of action, including selective histamine (B1213489) H1-receptor antagonism and mast cell stabilization. nih.gov While Bepotastine-d6 is not expected to alter receptor binding affinity significantly, studying its interaction with receptors and enzymes compared to the non-deuterated form can provide subtle insights into the binding pocket environment and the dynamics of the drug-receptor complex. These studies can help confirm that the deuterated analogue retains the desired pharmacological activity while potentially offering an improved metabolic profile.

Toxicity Mechanisms: Stable isotope-labeled compounds can be used to investigate mechanisms of drug toxicity. nih.gov If a particular metabolite is responsible for adverse effects, a deuterated analogue that slows the formation of this toxic metabolite could exhibit a better safety profile. Non-clinical studies with deuterated bepotastine analogues could help determine if altering its metabolism mitigates any potential off-target effects.

Methodological Advancements in Isotopic Tracing and Metabolomics Research

The use of stable isotope-labeled compounds like this compound is fundamental to modern metabolomics and isotopic tracing studies, which aim to provide a comprehensive understanding of how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Gold Standard for Quantification: In quantitative mass spectrometry, deuterated analogues are considered the gold standard for internal standards. Because Bepotastine-d6 is chemically identical to bepotastine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This corrects for variations in sample preparation and instrument response, allowing for highly accurate and precise quantification of the parent drug and its metabolites in biological matrices like plasma and urine.

Metabolite Identification and Flux Analysis: Isotope tracing is a powerful technique for identifying previously unknown metabolites. nih.govbiorxiv.org By administering a deuterated drug, researchers can search for mass signals in subsequent samples that carry the deuterium tag. This allows for the confident identification of all drug-related material, distinguishing it from endogenous metabolites. nih.govresearchgate.net This approach, often called "metabolite fishing," is crucial for building a complete metabolic map. Advanced techniques like pulsed stable isotope-resolved metabolomics can further reveal the kinetics of metabolic pathways in real-time. nih.gov

Methodological ApplicationRole of this compoundResearch Impact
Quantitative Bioanalysis Serves as an ideal internal standard for LC-MS assays.Enables highly accurate pharmacokinetic profiling and bioequivalence studies.
Metabolite Discovery Acts as a tracer to identify all drug-derived metabolites in complex biological samples. nih.govbiorxiv.orgProvides a complete picture of the drug's metabolic fate, uncovering novel biotransformation pathways.
Metabolic Flux Analysis Allows for the measurement of the rate of formation and clearance of metabolites.Offers dynamic insights into drug metabolism kinetics, beyond static concentration measurements. nih.gov

Contribution of Deuterated Bepotastine Research to the Broader Field of Isotopic Medicinal Chemistry

Research into deuterated bepotastine analogues contributes to and benefits from the broader field of isotopic medicinal chemistry, a strategy increasingly recognized for its potential to create improved therapeutics.

The "deuterium strategy" involves selectively replacing hydrogen with deuterium at key metabolic sites to enhance a drug's pharmacokinetic properties. nih.gov This can lead to several therapeutic advantages, including:

Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.

Reduced Pharmacokinetic Variability: If a drug is metabolized by a polymorphic enzyme, deuteration can minimize the impact of genetic variations on drug exposure, leading to more predictable patient responses.

Lowered Trough Concentrations: A more stable metabolic profile can reduce the peaks and troughs in plasma concentration, potentially improving both safety and efficacy.

The development of deuterated drugs has matured significantly, with the first deuterated drug, Austedo (deutetrabenazine), approved by the FDA in 2017. nih.gov The exploration of this compound and other deuterated analogues fits within this modern drug development paradigm. While Bepotastine-d6 is currently used primarily as an analytical tool, the knowledge gained from its synthesis and use in metabolic studies provides a blueprint for designing next-generation antihistamines. These future compounds could be engineered with deuterium at strategic positions to create drugs with superior pharmacokinetic profiles, thereby offering tangible clinical benefits.

Q & A

Q. How should researchers structure literature reviews to identify knowledge gaps in this compound pharmacology?

  • Methodological Answer : Systematically search PubMed, SciFinder, and Web of Science using controlled vocabularies (e.g., MeSH terms: "deuterium labeling," "H1 antagonists"). Prioritize review articles for foundational context and original studies for methodological insights. Annotate contradictions (e.g., conflicting stability data) as research opportunities .

Q. What steps ensure reproducibility of pharmacokinetic studies involving this compound?

  • Methodological Answer : Publish raw chromatograms, mass spectra, and pharmacokinetic parameters (e.g., AUC, Cmax) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.